1,2-difluoro-3-[(E)-2-nitrovinyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMSYNVLDZLA-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Harnessing the Power of Electronegativity: A Guide to the Electronic Effects of Fluorine Substitution on β-Nitrostyrenes
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical exploration of the electronic effects of fluorine substitution on the β-nitrostyrene scaffold, a versatile building block in organic synthesis. We will dissect the nuanced interplay of fluorine's inductive and resonance effects, their quantifiable impact on the molecule's electron density, and the consequent alterations in chemical reactivity and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a sophisticated strategy for molecular design and optimization. We will delve into the synthetic methodologies, advanced spectroscopic characterization, reactivity profiles in key chemical transformations, and the translation of these electronic shifts into tangible biological outcomes.
Introduction: The Convergence of a Privileged Element and a Versatile Scaffold
The β-nitrostyrene core is a potent Michael acceptor, characterized by an electron-deficient double bond activated by the powerful electron-withdrawing nitro group.[4][5] This inherent reactivity makes it a valuable precursor for a multitude of complex organic molecules, including γ-aminobutyric acid (GABA) precursors and various heterocyclic systems.[6][7]
Simultaneously, fluorine has earned its status as a "magic bullet" in drug design.[8][9] Its unique properties—small van der Waals radius (similar to hydrogen), high electronegativity, and the ability to form strong C-F bonds—allow for subtle yet profound modifications to a molecule's profile.[3][10] Introducing fluorine can enhance metabolic stability, increase membrane permeability, and alter pKa, all of which can lead to improved pharmacokinetic profiles and target-binding affinity.[1][2][8]
When these two entities are combined, the fluorinated β-nitrostyrene emerges. The substitution of fluorine onto the aromatic ring of β-nitrostyrene introduces a fascinating electronic tug-of-war. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs, it can also act as a weak π-electron donor through a resonance effect (+R), particularly from the para position. Understanding and predicting the net outcome of these competing effects is critical for rationally designing molecules with desired properties.
Synthesis of Fluorinated β-Nitrostyrenes: The Henry Reaction
The primary route to β-nitrostyrenes is the Henry (or nitroaldol) reaction, a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane, typically nitromethane, followed by dehydration.[11][12][13]
The reaction begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate anion.[11][12] This anion then attacks the electrophilic carbonyl carbon of the fluorinated benzaldehyde. The resulting β-nitro alkoxide is protonated, and subsequent base-catalyzed dehydration yields the final β-nitrostyrene product.[13][14]
Caption: General mechanism of the Henry reaction for synthesizing β-nitrostyrenes.
The electronic nature of the substituent on the benzaldehyde ring significantly influences the reaction. Electron-withdrawing groups, such as fluorine, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitronate. This generally facilitates the reaction.[15]
Quantifying the Electronic Impact: Hammett Constants and Spectroscopic Analysis
The electronic influence of a substituent can be quantitatively described by the Hammett equation, which relates reaction rates and equilibria to substituent constants (σ).[16][17]
log(K/K₀) = σρ
Where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant.[16]
Fluorine exhibits a dual electronic nature, which is reflected in its Hammett constants.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |
| -F | +0.34 | +0.06 | Inductive (-I) > Resonance (+R) |
| -Cl | +0.37 | +0.23 | Inductive (-I) |
| -NO₂ | +0.71 | +0.78 | Inductive (-I) & Resonance (-R) |
| -CH₃ | -0.07 | -0.17 | Inductive (+I) & Hyperconjugation |
| Table 1: Selected Hammett Substituent Constants.[17][18] The σ_m value primarily reflects the inductive effect, while σ_p reflects the sum of inductive and resonance effects. |
The positive σ_meta value for fluorine (+0.34) confirms its strong inductive electron withdrawal.[18] In the para position, the resonance effect (+R) opposes the inductive effect (-I), resulting in a much smaller, yet still positive, σ_para value (+0.06).[18] This quantitative data confirms that fluorine acts as a net electron-withdrawing group from both positions, but its effect is significantly attenuated from the para position due to resonance donation.
Spectroscopic Fingerprints
Spectroscopic techniques provide direct evidence of the electronic perturbations caused by fluorine substitution.
-
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nucleus is exceptionally sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for probing substituent effects.[19][20] Electron-withdrawing groups on the ring will deshield the fluorine nucleus, causing a downfield shift in its resonance signal, while electron-donating groups cause an upfield shift.[21][22]
-
¹H and ¹³C NMR Spectroscopy: Fluorine substitution alters the chemical shifts of the vinylic protons and carbons. The electron-withdrawing nature of the nitro group and the fluorine atom polarizes the C=C bond, leading to characteristic downfield shifts for the β-proton and β-carbon relative to unsubstituted styrene.
-
Infrared (IR) Spectroscopy: The positions of the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively) are sensitive to the electronic environment. Increased electron withdrawal by fluorine substituents can lead to a slight shift in these frequencies.
| Compound (Example) | ¹⁹F δ (ppm) | ¹H δ (β-H) (ppm) | ν_asym(NO₂) (cm⁻¹) |
| 4-Fluoro-β-nitrostyrene | ~ -110 to -120 | ~ 8.0 - 8.2 | ~ 1520 |
| 3-Fluoro-β-nitrostyrene | ~ -112 to -115 | ~ 8.0 - 8.2 | ~ 1525 |
| 2-Fluoro-β-nitrostyrene | ~ -105 to -115 | ~ 8.1 - 8.3 | ~ 1528 |
| Table 2: Representative Spectroscopic Data for Fluorinated β-Nitrostyrenes. Values are illustrative and can vary based on solvent and specific molecular structure. |
Impact on Chemical Reactivity
The primary role of β-nitrostyrene in synthesis is as a Michael acceptor.[4][5] The introduction of fluorine onto the aromatic ring modulates the electrophilicity of the β-carbon, thereby influencing the rate and outcome of conjugate addition reactions.
Caption: Fluorine's inductive withdrawal enhances the electrophilicity of the β-carbon.
Since fluorine is a net electron-withdrawing group, its presence on the aryl ring increases the partial positive charge (δ+) on the β-carbon. This enhances the molecule's character as a Michael acceptor, making it more reactive towards nucleophiles such as thiols, amines, or enolates.[6][23] This increased reactivity has been demonstrated in catalyst-free conjugate additions and in Diels-Alder reactions where fluorinated β-nitrostyrenes act as potent dienophiles.[23][24][25]
Correlation with Biological Activity
The electronic modifications imparted by fluorine directly translate to changes in biological activity. Fluorinated β-nitrostyrenes have been investigated for various therapeutic applications, most notably as antimicrobial agents.[26][27]
The proposed mechanism of action for their antibacterial properties involves binding to protein tyrosine phosphatases (PTPs) followed by a Michael addition of cysteine thiol groups in the enzyme's active site, leading to inhibition.[6] By increasing the electrophilicity of the β-carbon, fluorine substitution can enhance the rate of this covalent modification, potentially leading to greater potency. Studies have shown that 4-fluoro-aryl substituted β-nitrostyrenes exhibit high activity against Gram-negative bacteria like E. coli.[26][27]
Furthermore, the metabolic stability of the molecule can be enhanced. The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[8][28] Placing a fluorine atom at a site that is susceptible to metabolic attack can block this pathway, thereby increasing the drug's half-life and bioavailability.[1][9]
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and reaction of a representative fluorinated β-nitrostyrene.
Protocol 1: Synthesis of 4-Fluoro-β-nitrostyrene
This protocol is adapted from the general principles of the Henry reaction.[29][30]
Caption: A typical experimental workflow for the synthesis of a β-nitrostyrene.
Materials:
-
4-Fluorobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzaldehyde (1 eq.) and nitromethane (1.2 eq.) in methanol.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to approximately -5 to 0 °C with vigorous stirring.
-
Base Addition: Prepare a solution of NaOH (1.1 eq.) in a minimal amount of cold water and add it to the dropping funnel. Add the NaOH solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 15 °C. A thick precipitate may form.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the cold bath for an additional 1-2 hours.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (2 eq.). Vigorously stir this acidic ice slurry.
-
Precipitation: Slowly pour the reaction mixture into the stirred HCl/ice slurry. A yellow solid should precipitate immediately.
-
Isolation: Allow the slurry to stir for 15 minutes, then collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol or methanol to yield pure 4-fluoro-β-nitrostyrene as yellow crystals.
-
Validation: Confirm the identity and purity of the product by melting point determination, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy. The results should align with literature values and the data presented in Table 2.
Protocol 2: Michael Addition of Thiophenol to 4-Fluoro-β-nitrostyrene
Materials:
-
4-Fluoro-β-nitrostyrene (from Protocol 1)
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 4-fluoro-β-nitrostyrene (1 eq.) in DCM in a round-bottom flask with a magnetic stirrer.
-
Nucleophile Addition: Add thiophenol (1.1 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of triethylamine (0.1 eq.) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene spot has been consumed (typically 1-3 hours).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
-
Validation: Characterize the product by ¹H NMR and ¹³C NMR to confirm the successful addition and disappearance of the vinylic signals.
Conclusion and Future Perspectives
Fluorine substitution on the β-nitrostyrene scaffold provides a clear and potent demonstration of how fundamental electronic effects can be rationally exploited in molecular design. The strong, position-dependent inductive and resonance effects of fluorine allow for the fine-tuning of the electrophilicity of the Michael acceptor system. This, in turn, modulates chemical reactivity and provides a powerful lever for enhancing biological activity, particularly in applications where covalent modification of a biological target is the desired mechanism of action.
Future research will likely focus on incorporating more complex fluorinated motifs (e.g., -CF₃, -OCF₃) to further probe the electronic and steric landscape of the β-nitrostyrene system.[31] The development of asymmetric syntheses for chiral fluorinated building blocks will also open new avenues for creating highly specific and potent therapeutic agents. As our understanding of fluorine's subtle influences grows, so too will our ability to design next-generation pharmaceuticals with precisely engineered properties.
References
-
Ponomarev, D. S., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules. Available at: [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at: [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
-
Wikipedia. (2023). Henry reaction. Available at: [Link]
-
Ponomarev, D. S., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2023). Henry Reaction. Available at: [Link]
- Lo, K., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. RMIT University.
-
Cornell, H., et al. (2014). Comparisons of halogenated β-nitrostyrenes as antimicrobial agent. Applied Sciences. Available at: [Link]
-
ResearchGate. (2020). Hammett constants σ for fluoro-substituents. Available at: [Link]
-
ResearchGate. (2022). Fluorination Methods for Drug Discovery and Development. Available at: [Link]
-
Cossío, F. P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (2023). Hammett equation. Available at: [Link]
-
University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link]
-
Organic Chemistry Portal. (2023). Henry Reaction. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available at: [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Available at: [Link]
-
Barba, V., et al. (2007). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Electrochimica Acta. Available at: [Link]
-
ResearchGate. (2018). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Available at: [Link]
-
Eisentraeger, M., et al. (1991). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis. Available at: [Link]
-
Iwai, K., Wada, K., & Nishiwaki, N. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. Available at: [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
-
Borges, F., et al. (2005). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Poor Man's Chemist. (2022). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction. YouTube. Available at: [Link]
-
Mečiarová, M., Toma, Š., & Šebesta, R. (2004). Michael Additions of Aldehydes and Ketones to β‐Nitrostyrenes in an Ionic Liquid. European Journal of Organic Chemistry. Available at: [Link]
-
Dembitsky, V. M., & Srebnik, M. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Zil'berg, R. A., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. Available at: [Link]
-
ResearchGate. (2007). Electronic absorption spectra of β-nitrostyrene (A),... Available at: [Link]
-
Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Available at: [Link]
-
Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Available at: [Link]
-
Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry. Available at: [Link]
-
analyticalmethods. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]
-
Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Available at: [Link]
-
Magritek. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Available at: [Link]
-
Deakin, A. G., et al. (2020). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Journal of Forensic Sciences. Available at: [Link]
-
RSC Advances. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
-
American Physical Society. (2023). Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. Available at: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Henry reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Henry Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hammett equation - Wikipedia [en.wikipedia.org]
- 17. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 18. global.oup.com [global.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biophysics.org [biophysics.org]
- 21. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 23. mdpi.com [mdpi.com]
- 24. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 28. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. orgsyn.org [orgsyn.org]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to Determining the Solubility Profile of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility profile of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene, a compound of interest due to its unique structural motifs, including a difluorinated benzene ring and a nitrovinyl group. Such features are often explored in medicinal chemistry to modulate electronic properties and biological activity.[1][2]
This document is not merely a collection of protocols; it is a technical guide designed to provide a deep understanding of why certain experimental choices are made. We will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step methodologies for its determination, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust and self-validating.
Theoretical Framework: Understanding Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.[3] The dissolution process can be conceptualized as a three-step energetic process:
-
Overcoming solute-solute interactions: Energy is required to break the bonds holding the solute molecules together in their solid-state (lattice energy).
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution (ΔHsoln) is the sum of the energy changes in these three steps. For a compound to dissolve, the Gibbs free energy of solution (ΔGsoln) must be negative, which is a function of both the enthalpy and entropy of solution (ΔSsoln) as described by the equation ΔGsoln = ΔHsoln - TΔSsoln.[4][5][6]
The structure of this compound (C₈H₅F₂NO₂) suggests a molecule with mixed polarity.[7] The difluorinated benzene ring is largely nonpolar, while the nitrovinyl group introduces significant polarity and the potential for dipole-dipole interactions and hydrogen bonding with appropriate solvents. The presence of fluorine atoms can also influence solubility through specific interactions with certain solvents.[2] Based on its predicted LogP of 2.2122, the compound is expected to have moderate lipophilicity.[7]
Experimental Determination of Solubility Profile
We will outline a multi-tiered approach to characterizing the solubility of this compound, starting with qualitative assessments and progressing to quantitative measurements.
Materials and Equipment
-
This compound (purity ≥98%)[7]
-
A range of organic solvents (analytical grade or higher) with varying polarities (see Table 1)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Glass vials with screw caps
-
Syringe filters (0.22 µm)
Qualitative Solubility Determination
A preliminary qualitative assessment provides a rapid indication of solubility in a broad range of solvents. This is a valuable first step to guide the selection of solvents for more rigorous quantitative analysis.
Experimental Protocol:
-
Add approximately 1-2 mg of this compound to a small, dry test tube.
-
Add 1 mL of the chosen solvent in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Classify the solubility based on visual observation as:
-
Freely Soluble: Dissolves completely to form a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Slightly Soluble: Only a small amount of the solid appears to dissolve.
-
Insoluble: No visible dissolution of the solid.
-
This qualitative screening should also include aqueous solutions at different pH values (e.g., pH 2, 7, and 9) to assess the impact of ionizable groups, although based on the structure of this compound, significant pH-dependent solubility is not expected.[8][9]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a gold-standard technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Experimental Workflow Diagram:
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Detailed Protocol:
-
Add an excess amount of this compound to a glass vial (e.g., 10 mg).
-
Accurately pipette a known volume of the selected solvent into the vial (e.g., 2 mL).
-
Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Prepare a series of dilutions of the filtered, saturated solution with the HPLC mobile phase.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for quantification.
Hypothetical Solubility Data and Interpretation
The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in a range of common organic solvents at 25 °C.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant¹ | Polarity Index² | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Hexane | 1.88 | 0.1 | Insoluble | < 0.1 |
| Toluene | 2.38 | 2.4 | Slightly Soluble | 5.2 |
| Dichloromethane | 9.08 | 3.1 | Sparingly Soluble | 25.8 |
| Ethyl Acetate | 6.02 | 4.4 | Soluble | 85.3 |
| Acetone | 20.7 | 5.1 | Freely Soluble | > 200 |
| Acetonitrile | 37.5 | 5.8 | Freely Soluble | > 200 |
| Ethanol | 24.6 | 4.3 | Soluble | 110.5 |
| Methanol | 32.7 | 5.1 | Sparingly Soluble | 45.1 |
| Water | 80.1 | 10.2 | Insoluble | < 0.01 |
¹ Values are approximate and sourced from general chemical reference tables.[10][11] ² Relative polarity values.[10]
Interpretation of Hypothetical Results:
The hypothetical data suggest that the solubility of this compound is highly dependent on the polarity of the solvent.
-
Nonpolar Solvents (Hexane, Toluene): The compound exhibits very low solubility in the nonpolar alkane, hexane. The slightly higher solubility in toluene can be attributed to potential π-π stacking interactions between the benzene rings of the solute and the solvent.
-
Aprotic Polar Solvents (Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile): The solubility is significantly higher in these solvents. The high solubility in acetone and acetonitrile, which are polar aprotic solvents, suggests that dipole-dipole interactions between the solvent and the polar nitrovinyl group are major contributors to the dissolution process.
-
Protic Polar Solvents (Ethanol, Methanol): The compound shows good solubility in ethanol. The hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms of the nitro group, facilitating solvation. The lower solubility in methanol compared to ethanol, despite methanol's higher polarity, could be due to the more structured hydrogen-bonding network of methanol, which might be less favorable for accommodating the solute molecule.
-
Water: The compound is practically insoluble in water, which is consistent with its predicted lipophilicity (LogP of 2.2122) and the presence of a large nonpolar difluorinated benzene ring.[7]
Thermodynamics of Dissolution
To gain a deeper understanding of the dissolution process, the solubility can be determined at several different temperatures. This allows for the calculation of the thermodynamic parameters of dissolution using the van't Hoff equation.[4][6][12]
Thermodynamic Analysis Workflow Diagram:
Caption: Workflow for the thermodynamic analysis of solubility data.
A positive enthalpy of solution (ΔHsoln) would indicate that the dissolution process is endothermic and driven by an increase in entropy (ΔSsoln), which is common for the dissolution of crystalline solids.[5]
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By combining qualitative and quantitative experimental methods with a sound theoretical understanding of solute-solvent interactions, researchers can generate the critical data needed to advance this compound in the drug development pipeline. The provided protocols and workflows are designed to be adaptable and serve as a robust foundation for the physicochemical characterization of novel chemical entities.
References
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
1,2-Difluoro-3-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
-
An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (n.d.). Retrieved from [Link]
-
1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Coetzee, J. (1976). Solute-Solvent Interactions. Semantic Scholar. Retrieved from [Link]
-
Akay, S., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids. Retrieved from [Link]
-
(2-Nitrovinyl)benzene. (n.d.). Chemsrc. Retrieved from [Link]
-
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). PubMed. Retrieved from [Link]
-
Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
-
Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024, June 17). ResearchGate. Retrieved from [Link]
-
Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024, June 20). MDPI. Retrieved from [Link]
-
Dissolution thermodynamics and preferential solvation of genistein in some (ethanol + water) mixtures at different temperatures. (n.d.). PubMed. Retrieved from [Link]
-
Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. (n.d.). SciSpace. Retrieved from [Link]
-
Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 5. Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems | MDPI [mdpi.com]
- 6. Dissolution thermodynamics and preferential solvation of genistein in some (ethanol + water) mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
The Ascendant Role of Fluorinated Nitrostyrenes in Bioactive Compound Discovery
An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] This guide delves into the synthesis, multifaceted bioactivity, and mechanistic underpinnings of fluorinated β-nitrostyrenes, a class of compounds demonstrating significant promise in drug development. The potent electron-withdrawing properties of both the nitro group and fluorine atom synergistically enhance the electrophilicity of the core alkene structure, rendering these molecules highly reactive towards biological nucleophiles and thus potent modulators of cellular pathways.[3] We will explore their significant antimicrobial, anticancer, and anti-inflammatory activities, supported by field-proven experimental protocols and quantitative data, to provide researchers and drug development professionals with a comprehensive resource for harnessing the therapeutic potential of these unique chemical entities.
The Rationale for Fluorine Integration in Drug Design
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[1][2] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom with minimal steric penalty.[2][4] However, its extreme electronegativity, the highest of any element, profoundly alters the electronic landscape of a molecule.[2]
This strategic substitution can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]
-
Modulated Lipophilicity: Fluorination can fine-tune a molecule's lipophilicity (LogP), which is critical for membrane permeability and bioavailability.[5][6]
-
Altered Acidity/Basicity (pKa): The strong inductive electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and thus affecting its solubility and target binding.[2][5]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, enhancing binding affinity and potency.[2][4]
When applied to the β-nitrostyrene scaffold, these principles create a powerful platform for generating diverse bioactivity.
Synthesis of Fluorinated Nitrostyrenes: The Henry-Knoevenagel Condensation
The most common and efficient method for synthesizing β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[7][8]
The causality behind this experimental choice is its reliability and versatility. The reaction proceeds in two key steps:
-
Nucleophilic Addition: A base abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the fluorinated benzaldehyde.
-
Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, often under acidic or basic conditions, to yield the final fluorinated β-nitrostyrene product.[7]
Caption: General workflow for the synthesis of fluorinated β-nitrostyrenes via the Henry reaction.
Experimental Protocol: Synthesis of 4-Fluoro-β-nitrostyrene
This protocol is a self-validating system where reaction completion can be monitored by Thin-Layer Chromatography (TLC), and product purity is confirmed by melting point and spectroscopy.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (10 mmol) in methanol (20 mL).
-
Addition of Reagents: Add nitromethane (12 mmol) to the solution. Cool the flask in an ice bath to 0-5 °C.
-
Catalysis: Slowly add a solution of sodium hydroxide (12 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 10 °C. The causality for low temperature is to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the aldehyde spot by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold hydrochloric acid (2 M, 50 mL). This neutralizes the base and facilitates the dehydration of the intermediate.
-
Isolation: A yellow solid will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the solid from ethanol to obtain pure, needle-like crystals of 4-fluoro-β-nitrostyrene.
-
Validation: Confirm the product's identity and purity by measuring its melting point (expected: 99-102 °C) and acquiring ¹H NMR and ¹³C NMR spectra.[9]
Antimicrobial Bioactivity
Fluorinated nitrostyrenes have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria.[10][11] The core mechanism is believed to be the inhibition of essential microbial enzymes through covalent modification.
Mechanism of Action: Michael Addition
The defining feature of β-nitrostyrene reactivity is its role as a potent Michael acceptor.[3][9] The electron density of the double bond is heavily polarized towards the nitro group, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. The addition of a fluorine atom to the aryl ring further enhances this effect.[10]
Biological nucleophiles, particularly the thiol groups of cysteine residues within proteins (e.g., enzymes in metabolic or cell wall synthesis pathways), can attack this electrophilic center.[9] This irreversible covalent adduction, a Michael-type addition, effectively inactivates the protein, leading to microbial cell death.
Caption: Mechanism of enzyme inhibition via Michael addition.
Structure-Activity Relationship (SAR) Insights
Studies have shown that both the position of the fluorine atom and substitutions on the alkene side chain are critical for antimicrobial potency.
-
Aryl Substitution: 4-fluoro-aryl substituted β-methyl-β-nitrostyrenes exhibit high activity, particularly against the Gram-negative bacterium E. coli.[11][12]
-
Alkene Substitution: The addition of a β-methyl group to the nitrostyrene core profoundly enhances antibacterial activity compared to the unsubstituted analogue.[11][12] This is likely due to a combination of electronic and steric effects that modulate the reactivity of the Michael acceptor.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes representative MIC data for fluorinated nitrostyrenes against common pathogens. Lower values indicate higher potency.
| Compound | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 4-Fluoro-β-methyl-β-nitrostyrene | 8 | 16 | 32 | 16 | [10] |
| 2,4-Difluoro-β-methyl-β-nitrostyrene | 4 | 8 | 16 | 8 | [10] |
| β-Nitrostyrene (unsubstituted) | 64 | 128 | >256 | 128 | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standardized method for assessing antimicrobial potency.
-
Preparation: Prepare a stock solution of the test compound (e.g., 1024 µg/mL) in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The self-validating nature of this protocol is ensured by the clear growth in the positive control well and no growth in the negative control well.
Anticancer Bioactivity
Numerous β-nitrostyrene derivatives have been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines.[13][14] Fluorination can enhance these properties, leading to more potent and selective anticancer agents.
Mechanism of Action: ROS-Mediated Apoptosis and Cell Cycle Arrest
A primary mechanism for the anticancer effect of fluorinated nitrostyrenes involves the induction of oxidative stress.
-
ROS Generation: The compounds can cause a rapid accumulation of intracellular reactive oxygen species (ROS).[13]
-
Mitochondrial Dysfunction: This oxidative stress leads to a reduction in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[13]
-
DNA Damage: Increased ROS levels can directly cause DNA damage, triggering cellular damage responses.[13]
-
Cell Cycle Arrest: Compounds like 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) have been shown to induce cell cycle arrest at the G2/M phase.[13]
-
Apoptosis Induction: The culmination of these events is the activation of the caspase cascade, leading to programmed cell death (apoptosis).[13][14]
Caption: Simplified signaling pathway for anticancer activity of fluorinated nitrostyrenes.
Quantitative Data: Half-Maximal Inhibitory Concentration (IC₅₀)
The potency of anticancer compounds is typically measured by their IC₅₀ value—the concentration required to inhibit cell growth by 50%.
| Compound | HCT116 (Colorectal) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | Reference |
| CYT-Rx20 | ~5-10 | Not Reported | Not Reported | [13] |
| Fluorinated bis-indole (Compound 34b) | Not Reported | 0.8 | Not Reported | [15] (Illustrates potency of fluorination) |
| 5-Fluorouracil (Reference Drug) | ~5 | ~3 | ~4 | [13] |
Experimental Protocol: XTT Cell Viability Assay
This colorimetric assay is a reliable method for quantifying cellular metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated nitrostyrene compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
Reagent Addition: Following incubation, add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 2-4 hours at 37 °C. The causality is that viable cells with active mitochondria will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Anti-Inflammatory Bioactivity
Emerging research indicates that fluorinated compounds, including those with structures related to the nitrostyrene scaffold, possess anti-inflammatory properties.[16][17][18] The mechanism often involves the inhibition of key inflammatory mediators. For instance, fluorinated benzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of prostaglandin E2 (PGE₂) and nitric oxide (NO).[18] While direct evidence for fluorinated nitrostyrenes is still developing, their electrophilic nature suggests a strong potential for inhibiting enzymes involved in inflammatory pathways, such as NLRP3 inflammasome, similar to their non-fluorinated counterparts.[10]
Conclusion and Future Perspectives
Fluorinated nitrostyrenes are versatile and potent bioactive molecules whose therapeutic potential is just beginning to be fully realized. The synergistic electron-withdrawing effects of the fluoro and nitro groups create a highly reactive Michael acceptor that can irreversibly inhibit key protein targets in microbes and cancer cells. The strategic placement of fluorine allows for the fine-tuning of metabolic stability, bioavailability, and target affinity, making these compounds highly attractive for further development.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing novel analogues with different fluorination patterns and substitutions to optimize potency and selectivity.
-
Target Deconvolution: Identifying the specific protein targets in different pathological contexts to better understand the mechanism of action.
-
In Vivo Efficacy: Moving beyond in vitro assays to evaluate the most promising compounds in preclinical animal models of infection and cancer.
The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the rich medicinal chemistry of fluorinated nitrostyrenes.
References
-
Title: An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes Source: MDPI URL: [Link]
-
Title: Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents Source: ResearchGate URL: [Link]
- Title: Fluorine in drug discovery: Role, design and case studies Source: Not specified URL
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL: [Link]
-
Title: Synthesis of fluoroalkylated styrenes from β‐nitrostyrenes. Source: ResearchGate URL: [Link]
-
Title: β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study Source: ResearchGate URL: [Link]
-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC URL: [Link]
-
Title: A study of fluorinated ß-Nitrostyrenes as antimicrobial Source: RMIT University - Figshare URL: [Link]
-
Title: 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction Source: PMC URL: [Link]
-
Title: Synthesis of fluorinated alkoxyamines and alkoxyamine-initiated nitroxide-mediated precipitation polymerizations of styrene in supercritical carbon dioxide Source: Royal Society of Chemistry URL: [Link]
- Title: One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II)
-
Title: Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media Source: ResearchGate URL: [Link]
-
Title: Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene Source: PMC URL: [Link]
-
Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC URL: [Link]
-
Title: Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions Source: Wiley Online Library URL: [Link]
- Title: Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity Source: Not specified URL
-
Title: Making β-Nitrostyrene so I can be like Shulgin Source: YouTube URL: [Link]
-
Title: The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways Source: PLOS One URL: [Link]
-
Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Publishing URL: [Link]
-
Title: Kinetic study on michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: Transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs Source: DSpace at EWHA URL: [Link]
-
Title: β-Nitrostyrene - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Naturally occurring β-nitrostyrenes. Source: ResearchGate URL: [Link]
-
Title: Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats Source: Frontiers URL: [Link]
-
Title: Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds Source: ResearchGate URL: [Link]
-
Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: PubMed URL: [Link]
-
Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: MDPI URL: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways | PLOS One [journals.plos.org]
- 15. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Whitepaper: Elucidating the Solid-State Architecture of 1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene: A Methodological Guide to Single-Crystal X-ray Diffraction Analysis
An in-depth technical guide or whitepaper on the core.
Abstract: The strategic incorporation of fluorine atoms and nitro groups into aromatic systems is a cornerstone of modern medicinal chemistry, imparting unique electronic and pharmacokinetic properties. The compound 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene represents a key pharmacophore whose biological activity is intrinsically linked to its three-dimensional structure and intermolecular interactions. This guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray diffraction analysis of this, and similar, novel small molecules. We will proceed from synthesis and crystallization to data collection, structure solution, and detailed analysis of the refined crystal structure. This document serves as a practical manual for researchers, scientists, and drug development professionals, emphasizing the rationale behind key experimental decisions and the interpretation of crystallographic data.
Introduction: The Significance of Fluorinated Nitroaromatics in Drug Design
Nitroaromatic compounds, while often associated with toxicity, are also privileged scaffolds in drug discovery, serving as precursors and key intermediates in the synthesis of a wide array of pharmaceuticals. The introduction of fluorine atoms into these scaffolds is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, combines these features. Its structural analysis is not merely an academic exercise; it is crucial for understanding how the interplay between the electron-withdrawing nitro group and the electronegative fluorine atoms dictates the molecule's conformation and, most importantly, its non-covalent interaction landscape. These interactions govern crystal packing, which in turn influences critical solid-state properties like solubility and bioavailability.
This guide will use this compound as an exemplar to detail the end-to-end workflow for crystal structure determination, providing a robust template for the characterization of novel molecular entities.
Synthesis and Crystallization: From Flask to Facets
The first critical step is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Protocol: A Modified Henry Reaction
The synthesis of this compound can be reliably achieved via a base-catalyzed Henry reaction (nitroaldol reaction) between 2,3-difluorobenzaldehyde and nitromethane, followed by dehydration.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in methanol (0.5 M), add nitromethane (1.5 eq).
-
Catalysis: Cool the mixture to 0°C in an ice bath. Add a solution of sodium hydroxide (1.2 eq) in methanol dropwise over 20 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction & Quenching: Stir the reaction mixture at room temperature for 12 hours. The reaction is then quenched by the addition of 1 M hydrochloric acid until the pH is ~5.
-
Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to yield the pure trans isomer.
Crystallization: The Art of Patient Nucleation
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The method of slow evaporation is a reliable starting point for small organic molecules.
Experimental Protocol:
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). A suitable solvent is one in which the compound is moderately soluble. For this compound, a mixture of dichloromethane and hexane is effective.
-
Solution Preparation: Dissolve ~10-15 mg of the compound in a minimal amount of dichloromethane (e.g., 0.5 mL) in a clean, small vial.
-
Inducing Supersaturation: Add hexane dropwise until the solution becomes faintly turbid, indicating the onset of precipitation. Add a single drop of dichloromethane to redissolve the precipitate, creating a saturated solution.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days at room temperature.
-
Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully select a suitable specimen (typically 0.1-0.3 mm in all dimensions) using a micromanipulator and mount it on a cryo-loop.
Data Collection and Processing: Capturing the Diffraction Pattern
Data collection is performed using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector.
Experimental Workflow for X-ray Diffraction
The following diagram outlines the standard workflow from crystal mounting to the generation of a reflection file.
Caption: A streamlined workflow for single-crystal X-ray data acquisition and processing.
Data Collection Parameters
The choice of parameters is critical for obtaining a high-quality dataset.
Table 1: Representative Crystallographic Data Collection and Refinement Parameters
| Parameter | Value | Rationale |
| Diffractometer | Bruker D8 VENTURE | Standard instrument with high-flux source and sensitive photon-counting detector. |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for small molecules and minimizes absorption effects. |
| Temperature | 100(2) K | Cryo-cooling reduces thermal motion, leading to higher quality data and better resolution. |
| Crystal System | Monoclinic | Determined from automated indexing of preliminary diffraction spots. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, determined from systematic absences. |
| Unit Cell Dimensions | a = 8.51 Å, b = 12.34 Å, c = 9.22 Å | These define the fundamental repeating unit of the crystal lattice. |
| β = 98.5° | ||
| Volume | 958.1 ų | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Reflections Collected / Unique | 8754 / 2201 | A high redundancy allows for better data scaling and error analysis. |
| Completeness to θ = 25.24° | 99.8% | Indicates that nearly all expected reflections within this resolution range were measured. |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 | Low R-factors indicate a good agreement between the calculated model and the experimental data. |
| Goodness-of-Fit (GOF) on F² | 1.05 | A value close to 1.0 suggests the model is a good fit to the data and the weighting scheme is appropriate. |
Structure Solution and Refinement: From Patterson to Final Model
This phase involves converting the diffraction data into a chemically meaningful 3D model of the molecule.
Structure Solution
For small molecules with no heavy atoms, direct methods are the most powerful and common approach. This statistical method uses phase relationships between the strongest reflections to generate an initial electron density map. Programs like SHELXT are widely used for this purpose and can often solve the structure automatically.
Structure Refinement
The initial model from direct methods is a rough draft. It must be refined against the experimental data using a full-matrix least-squares minimization procedure.
Refinement Protocol:
-
Initial Refinement: All non-hydrogen atoms are located from the initial electron density map and are refined isotropically (atoms are modeled as spheres).
-
Anisotropic Refinement: The atoms are then refined anisotropically, modeling them as ellipsoids to account for their directional thermal motion. This is a crucial step for a correct model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using standard geometric criteria (e.g., C-H distances) and are refined using a "riding model," where their positions are linked to the parent carbon atom. This is a standard and reliable practice when the data resolution is sufficient.
-
Final Refinement Cycles: The model is refined until convergence, meaning the shifts in atomic parameters between cycles become negligible. The final R-factors and Goodness-of-Fit are checked to assess the quality of the final model (see Table 1).
Analysis of the Crystal Structure
With a fully refined model, we can now analyze the molecular geometry and the intermolecular interactions that dictate the crystal packing.
Molecular Geometry
The analysis confirms the (E)-configuration of the nitrovinyl group. The aromatic ring is planar, as expected. The nitro group is slightly twisted out of the plane of the vinyl group, a common feature that minimizes steric hindrance.
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | Value (Å or °) | Comment |
| C1-C2 (aromatic) | 1.385(2) Å | Typical aromatic C-C bond length. |
| C1-F1 | 1.354(2) Å | Characteristic C-F bond length on an sp² carbon. |
| C7=C8 (vinyl) | 1.332(3) Å | Standard C=C double bond length. |
| C8-N1 | 1.481(2) Å | C-N single bond, slightly elongated due to conjugation. |
| N1-O1 | 1.221(2) Å | Typical N-O bond length in a nitro group. |
| C2-C3-C7-C8 (torsion) | 178.5(2)° | Confirms the planarity and (E)-configuration of the vinyl substituent. |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is not random; it is a highly ordered arrangement dictated by a network of weak intermolecular interactions. Understanding this network is vital for predicting the physical properties of the solid form.
The dominant interactions in the crystal lattice of this compound are C-H···O and C-H···F hydrogen bonds, along with π-π stacking interactions.
-
C-H···O Hydrogen Bonds: The acidic vinyl and aromatic protons form weak hydrogen bonds with the oxygen atoms of the nitro group of adjacent molecules. These interactions link the molecules into chains.
-
C-H···F Interactions: The fluorine atoms, being weakly basic, also act as acceptors for weak C-H···F hydrogen bonds, further stabilizing the crystal lattice.
-
π-π Stacking: The electron-deficient difluorinated aromatic rings engage in offset π-π stacking interactions with neighboring rings, with an inter-planar distance of approximately 3.4 Å. This is a classic stabilizing interaction in aromatic systems.
The interplay of these interactions creates a robust three-dimensional architecture.
Caption: A schematic representation of the primary non-covalent interactions governing crystal packing.
Conclusion and Implications for Drug Development
The successful crystal structure analysis of this compound provides an unambiguous determination of its molecular conformation and a detailed map of its intermolecular interactions. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: The precise 3D structure can be used as a starting point for computational modeling and docking studies to understand how the molecule interacts with its biological target.
-
Polymorph Screening: The identified interactions (C-H···O, C-H···F, π-π) are key players in polymorphism. Understanding this "supramolecular synthon" landscape allows for targeted strategies to discover and control different crystalline forms, which can have drastically different pharmaceutical properties.
-
Formulation Development: Knowledge of the solid-state structure and stability, as inferred from the interaction network, informs the choice of excipients and formulation processes to ensure the stability and bioavailability of a potential drug candidate.
This guide has provided a detailed, step-by-step protocol for the structural elucidation of a novel, fluorinated nitroaromatic compound. By following these validated methodologies, researchers can confidently characterize new chemical entities, unlocking the critical structural insights necessary to advance modern drug discovery programs.
References
-
Title: The role of the nitro group in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Nitroaromatic Compounds: A Continuing Challenge Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A short history of R factors and their uses in crystallography Source: Acta Crystallographica Section A URL: [Link]
-
Title: Direct methods in crystallography Source: Nobel Prize Lecture by Herbert A. Hauptman URL: [Link]
-
Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL: [Link]
-
Title: Crystal structure refinement: a crystallographer's guide to SHELXL Source: Oxford University Press URL: [Link]
-
Title: The C–H···F interaction: a historical perspective Source: CrystEngComm URL: [Link]
Methodological & Application
Catalytic reduction protocols for 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene
An In-Depth Guide to the Catalytic Reduction of 1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene
Abstract
The synthesis of 2-(2,3-difluorophenyl)ethanamine is a critical step in the development of various pharmaceutical and agrochemical agents. This compound is most commonly accessed through the reduction of its precursor, this compound. This transformation, which involves the simultaneous reduction of a nitro group and a carbon-carbon double bond, presents unique challenges, including the potential for incomplete reduction and defluorination side reactions. This application note provides a comprehensive overview and detailed, field-proven protocols for the catalytic reduction of this specific substrate. We will explore two primary methodologies: high-pressure catalytic hydrogenation and catalytic transfer hydrogenation (CTH). The causality behind experimental choices, detailed step-by-step protocols, safety procedures, and methods for reaction monitoring are discussed to ensure reliable, safe, and high-yielding synthesis.
Introduction: The Strategic Importance of 2-(2,3-difluorophenyl)ethanamine
Substituted phenethylamines are a cornerstone structural motif in medicinal chemistry. The specific target of these protocols, 2-(2,3-difluorophenyl)ethanamine[1], incorporates a difluorinated phenyl ring, a feature often used by medicinal chemists to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The most efficient and scalable route to this amine is via the reduction of the corresponding β-nitrostyrene, this compound. This precursor is readily synthesized via a Henry condensation reaction between 2,3-difluorobenzaldehyde and nitromethane.
The reduction of α,β-unsaturated nitro compounds can be challenging. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they present significant safety and scalability issues and may lead to side products.[2][3] Catalytic hydrogenation offers a cleaner, more industrially viable alternative. This guide focuses on heterogeneous catalytic systems that provide excellent yields and purity while addressing the specific challenges posed by the difluoro-substituted substrate.
Section 1: Heterogeneous Catalytic Hydrogenation with H₂ Gas
Catalytic hydrogenation using hydrogen gas is a robust and widely used method for the reduction of nitroalkenes.[4] The reaction involves the activation of molecular hydrogen on the surface of a metal catalyst, followed by its stepwise addition across the double bond and the nitro group of the substrate.
Principle and Workflow
The process begins with purging the reaction vessel to remove oxygen, followed by the introduction of the substrate, solvent, and catalyst. The system is then pressurized with hydrogen gas, and the reaction is agitated to ensure efficient mass transfer.
Caption: General workflow for heterogeneous catalytic hydrogenation.
Catalyst Selection: The Key to Chemoselectivity
The choice of catalyst is paramount to success. While palladium on carbon (Pd/C) is a common choice for nitro reductions, it carries a higher risk of causing dehalogenation (loss of fluorine atoms) from the aromatic ring, especially with more reactive halogens like bromine and iodine.[5] For fluorinated compounds, Raney® Nickel is often a superior choice as it is less prone to this side reaction.[5]
| Catalyst | Advantages | Disadvantages | Recommended For |
| 10% Pd/C | Highly active, cost-effective.[5] | Can cause dehalogenation. Pyrophoric when dry.[6] | Substrates without sensitive halogens. |
| Raney® Nickel | Lower risk of dehalogenation.[5] Effective for nitro groups. | Pyrophoric, must be handled as a slurry.[7] May require higher pressures/temperatures. | Halogenated substrates, like the topic compound. |
| Platinum(IV) Oxide (PtO₂) | Very active, can be used under mild conditions. | Expensive. Can also cause dehalogenation. | When other catalysts fail. |
Protocol 1.1: High-Pressure Reduction using Raney® Nickel
This protocol is recommended for the title compound to minimize the risk of defluorination. It requires a high-pressure hydrogenation reactor (e.g., a Parr shaker).
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~10-20% by weight of substrate)
-
Ethanol (EtOH) or Methanol (MeOH) (10-20 mL per gram of substrate)
-
High-pressure reaction vessel
-
Hydrogen gas source (high purity)
-
Celite® or other filter aid
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Place a magnetic stir bar inside if applicable.[8]
-
Charging the Reactor: In a fume hood, add the this compound and ethanol to the reactor.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry. Crucial Safety Note: Raney® Nickel is pyrophoric and must never be allowed to dry.[7][9] Handle it as an aqueous slurry at all times.
-
Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least 3-5 times to remove all oxygen.[8][9]
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction to 40-50°C if necessary, though room temperature is often sufficient. The reaction is exothermic. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.[8] The reaction is typically complete in 2-6 hours.
-
Shutdown and Venting: Once hydrogen uptake ceases, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a safe, designated area.[8]
-
Final Purge: Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen before opening.[7]
-
Catalyst Filtration: See Section 3 for the detailed and safe catalyst filtration procedure.
Section 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an increasingly popular alternative that avoids the need for high-pressure hydrogen gas and specialized equipment.[3][10] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common donors include ammonium formate, formic acid, and cyclohexene.[11] This makes the procedure experimentally simpler and safer for many labs.[10]
Principle and Mechanism
Ammonium formate, in the presence of Pd/C, decomposes to produce hydrogen, ammonia, and carbon dioxide. The hydrogen is adsorbed onto the palladium surface in an active form and reduces the substrate in situ.
Caption: Mechanism of Catalytic Transfer Hydrogenation with Ammonium Formate.
Protocol 2.1: CTH using Palladium-on-Carbon and Ammonium Formate
This is a highly effective and mild protocol. While Pd/C is used, the conditions are often gentle enough to minimize dehalogenation, but this should be monitored.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C, ~5-10 mol%)
-
Ammonium Formate (HCOONH₄, 4-6 eq)
-
Methanol (MeOH) (15-25 mL per gram of substrate)
-
Round-bottom flask with reflux condenser
-
Celite®
Procedure:
-
Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the this compound and methanol. Stir to dissolve.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Safety Note: While less reactive than post-hydrogenation catalyst, Pd/C is still flammable and should be handled with care.[6]
-
H-Donor Addition: Add the ammonium formate in portions. The reaction is often exothermic, and gas evolution (CO₂) will occur. An ice bath can be used to moderate the initial reaction.
-
Reaction: Heat the mixture to a gentle reflux (around 60-65°C for methanol) and stir. The reaction is typically complete within 1-3 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS. The disappearance of the yellow starting material is a good visual indicator of progress.[12]
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. See Section 3 for the detailed catalyst filtration procedure.
Section 3: Reaction Monitoring & Safe Work-up
Proper monitoring and work-up are essential for achieving high purity and ensuring safety.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): A simple and effective method. The nitrostyrene starting material is typically a yellow, UV-active spot with a high Rf. The product amine is often baseline on silica gel unless a basic mobile phase (e.g., with NH₄OH) is used.
-
LC-MS: Provides definitive confirmation of the product mass and allows for monitoring of any potential side products, such as partially reduced intermediates or dehalogenated species.
Standard Work-up and Catalyst Filtration Procedure
The most hazardous part of a hydrogenation reaction is often the work-up, due to the pyrophoric nature of the used catalyst.[6][7]
-
Cool the Reaction: Ensure the reaction mixture is at room temperature.
-
Prepare Filtration Setup: Prepare a Büchner or fritted glass funnel with a pad of Celite® (approx. 1-2 cm thick). Crucially, pre-wet the Celite pad with the reaction solvent (e.g., ethanol). [7]
-
Filtration: Decant the reaction mixture onto the Celite pad. Do not allow the catalyst bed to run dry.[6][7] Keep adding small amounts of fresh solvent to wash the flask and keep the catalyst submerged.
-
Washing: Wash the filtered catalyst cake thoroughly with the reaction solvent (e.g., 3 x 20 mL).
-
Quenching the Catalyst: Immediately after filtration, carefully transfer the Celite/catalyst pad into a separate beaker and submerge it under copious amounts of water.[6] This deactivates the pyrophoric catalyst for safe disposal.
-
Product Isolation: The combined filtrate now contains the product. The solvent can be removed under reduced pressure. The resulting crude amine can be purified by an acid-base extraction or by crystallization as a hydrochloride salt by dissolving the free base in a solvent like ether or ethyl acetate and adding a solution of HCl in ether/isopropanol.
Section 4: Mandatory Safety Protocols
Hydrogenation reactions are intrinsically hazardous and demand strict adherence to safety protocols.[9]
-
Hydrogen Gas: Hydrogen is extremely flammable with a wide explosive range (4-76% in air).[7] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Used Pd/C and Raney® Nickel can ignite spontaneously upon contact with air.[6] They must be kept wet with solvent or water at all times during and after the reaction.[9] Never allow the filter cake to become dry during filtration.
-
Inert Atmosphere: Always purge the reaction vessel with an inert gas like nitrogen or argon before introducing hydrogen and after the reaction is complete to remove all hydrogen before opening the vessel to the atmosphere.[7][8]
-
Personal Protective Equipment (PPE): Always wear flame-resistant clothing, safety glasses, and appropriate gloves.[9] For high-pressure reactions, a blast shield is mandatory.[7]
Caption: Mandatory safety workflow for handling pyrophoric catalysts.
References
- Vertex AI Search, Nitro Reduction - Common Conditions. [Source 1]
- Frontiers, Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Source 2]
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. [Source 4]
- Stanford Environmental Health & Safety, HYDROGEN
- Organic Chemistry Portal, Amine synthesis by nitro compound reduction. [Source 6]
- Wikipedia, Reduction of nitro compounds. [Source 7]
- Rhodium.
- Hydrogen
- Taylor & Francis, Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Form
- Phillips, B., "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines". [Source 11]
- Ursinus Digital Commons, Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. [Source 12]
- Rhodium.ws, 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. [Source 13]
- Chemistry Stack Exchange, Reduction of α,β-unsatur
- ACS Publications, Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- designer-drug.
- PMC, Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroarom
- Benchchem, Overcoming side reactions in the reduction of nitroalkenes. [Source 32]
- PubChemLite, 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride. [Source 34]
Sources
- 1. PubChemLite - 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride (C8H9F2N) [pubchemlite.lcsb.uni.lu]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]
- 4. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. njhjchem.com [njhjchem.com]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene
Executive Summary & Reaction Profile
You are synthesizing 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene (CAS: 934625-92-0). This transformation relies on the Henry Reaction (Nitroaldol Condensation) between 2,3-difluorobenzaldehyde and nitromethane , followed by a dehydration step.
The presence of two fluorine atoms at the 2,3-positions exerts a strong inductive electron-withdrawing effect ($ -I $), making the aldehyde carbonyl highly electrophilic. While this increases reactivity, it also makes the system prone to side reactions (e.g., Cannizzaro disproportionation) if strong bases are used.
Target Molecule Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Precursor | 2,3-Difluorobenzaldehyde |
| Reagent | Nitromethane ($ \text{CH}_3\text{NO}_2 $) |
| Key Intermediate | 1-(2,3-difluorophenyl)-2-nitroethanol |
| Preferred Isomer | ($ E $)-Trans (Thermodynamically favored) |
Optimized Protocol: The Ammonium Acetate Method
For high-yield synthesis of the alkene (avoiding the isolation of the alcohol intermediate), the Ammonium Acetate/Acetic Acid system is the industry standard. It promotes both condensation and dehydration in a single pot.
Reagents & Stoichiometry[2][3]
-
2,3-Difluorobenzaldehyde: 1.0 equivalent
-
Nitromethane: 5.0 - 10.0 equivalents (Acts as both reagent and co-solvent)[1]
-
Ammonium Acetate ($ \text{NH}_4\text{OAc} $): 0.2 - 0.4 equivalents
-
Glacial Acetic Acid (GAA): Solvent volume (3-5 mL per gram of aldehyde)
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: Dissolve the aldehyde in Glacial Acetic Acid. Add Nitromethane.[2][3]
-
Catalyst Addition: Add Ammonium Acetate. The salt may not dissolve immediately; this is normal.
-
Reflux: Heat the mixture to gentle reflux ($ \approx 100-105^\circ\text{C} $) for 2–4 hours.
-
Note: The color will deepen to yellow/orange.
-
-
Monitoring: Monitor via TLC (Silica, 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar fluorescent spot (the nitrostyrene).
-
Workup (Crystallization):
-
Allow the mixture to cool to room temperature.
-
Critical Step: If crystals do not form spontaneously, add a small volume of warm Isopropanol (IPA) or water to induce precipitation.
-
Cool in an ice bath ($ 0-4^\circ\text{C} $) for 1 hour.
-
-
Isolation: Filter the yellow needles. Wash with cold water (to remove acetic acid) and cold IPA.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical dehydration step driven by the acidic environment.
Figure 1: Mechanistic pathway of the Henry Condensation-Dehydration sequence.[3] The dehydration step is reversible but driven forward by heat and acetic acid.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a dark red oil and won't crystallize."
Diagnosis: Polymerization ("Tarring"). Nitrostyrenes are electron-deficient alkenes and are prone to polymerization, especially under high heat or prolonged reaction times. The "red oil" is often a mixture of oligomers.
Corrective Action:
-
Reduce Temperature: Do not exceed $ 105^\circ\text{C} $. Vigorous reflux is unnecessary; gentle reflux is sufficient.
-
Reduce Time: Check TLC every 30 minutes. Stop exactly when the aldehyde is consumed.
-
Rescue: If you have oil, dissolve it in a minimum amount of boiling Isopropanol (IPA). Allow it to cool very slowly to room temperature, then to $ 4^\circ\text{C} $. Scratch the glass to induce nucleation.
Issue 2: "I isolated a solid, but the melting point is too low ($ < 50^\circ\text{C} $)."
Diagnosis: Incomplete Dehydration. You likely isolated the intermediate 1-(2,3-difluorophenyl)-2-nitroethanol mixed with the product. The Henry reaction is an equilibrium. Without sufficient acid or heat, the alcohol does not dehydrate to the alkene.
Corrective Action:
-
Reflux Longer: Ensure the reaction runs for at least 2 hours in Glacial Acetic Acid.
-
Chemical Dehydration: If the alcohol persists, treat the crude solid with Methanesulfonyl Chloride (MsCl) and Triethylamine ($ \text{Et}_3\text{N} $) in DCM to force elimination [1].
Issue 3: "The yield is low (< 50%), even though the aldehyde is gone."
Diagnosis: Cannizzaro Reaction or Michael Addition. The electron-poor 2,3-difluorobenzaldehyde is highly reactive.
-
Cannizzaro: If the base is too strong (e.g., NaOH), the aldehyde disproportionates into the acid and alcohol.
-
Michael Addition: The product (nitrostyrene) reacts with excess nitromethane.[2]
Corrective Action:
-
Buffer the System: Stick to Ammonium Acetate . Avoid strong mineral bases.
-
Stoichiometry: Do not use a massive excess of nitromethane if you are seeing side products; keep it to 5 equivalents.
Purification & Data Analysis
To ensure pharmaceutical-grade purity, you must remove the ($ Z $)-isomer (though rare in this synthesis) and any polymeric impurities.
Recrystallization Table
| Solvent System | Suitability | Notes |
| Isopropanol (IPA) | Excellent | Best balance of solubility. Dissolves impurities; product crystallizes as yellow needles. |
| Ethanol (EtOH) | Good | Similar to IPA but may require lower temperatures ($ -20^\circ\text{C} $) for high recovery. |
| Acetic Acid / Water | Moderate | Good for initial cleanup, but difficult to dry the product completely. |
| Toluene / Hexane | Poor | Often leads to "oiling out" rather than crystallization. |
Diagnostic Flowchart
Use this logic tree to determine your next step based on visual cues.
Figure 2: Decision matrix for post-reaction processing and purification.
Safety & Handling
-
Nitromethane: Flash point $ 35^\circ\text{C} $. Shock sensitive in large volumes or under confinement. Do not distill to dryness.
-
2,3-Difluorobenzaldehyde: Irritant.[4] The fluorinated nature increases lipophilicity, potentially enhancing skin absorption.
-
Nitrostyrenes: Potent sternutators (induce sneezing) and skin irritants. Always handle in a fume hood.
References
-
Mair, F. S., et al. (2019). "Mechanism of Henry Reaction."[3][5][6][7][8][9] ResearchGate.
-
Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)."
-
Master Organic Chemistry. "The Henry Reaction: Mechanism and Examples."
-
ChemScene. "(E)-1,2-Difluoro-3-(2-nitrovinyl)benzene Product Data."
-
Beilstein Journals. "The vicinal difluoro motif: Synthesis and conformation."
-
University of Calgary. "Recrystallization Guide."
Sources
- 1. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde [mdpi.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Difluoro-3-nitrobenzene | C6H3F2NO2 | CID 81335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Henry Reaction [organic-chemistry.org]
Handling moisture sensitivity in fluorinated nitrostyrene production
Topic: Moisture Sensitivity & Equilibrium Management
Executive Summary: The Equilibrium Battle
In the synthesis of fluorinated nitrostyrenes via the Henry (Nitroaldol) condensation, water is not merely a contaminant—it is a chemical antagonist. The reaction between a fluorinated benzaldehyde and nitromethane is reversible.
The Fluorine Factor: Fluorinated benzaldehydes (e.g., 4-fluorobenzaldehyde, 2,4-difluorobenzaldehyde) possess strong electron-withdrawing groups (EWG). While this increases the electrophilicity of the carbonyl carbon—theoretically accelerating the initial attack—it also destabilizes the final alkene against nucleophilic attack (including water), making the retro-Henry reaction significantly faster if moisture is not aggressively managed [1].
This guide provides a self-validating protocol to ensure the forward reaction dominates.
Core Protocol: The "Self-Validating" Anhydrous System
Do not rely on "dry" solvents from the bottle. Use this active water-removal system.
Reagents & Setup
-
Substrate: Fluorinated Benzaldehyde (1.0 eq)
-
Solvent/Reagent: Nitromethane (10.0 eq) – Acts as both reactant and azeotropic carrier.
-
Catalyst: Ammonium Acetate (0.2 – 0.4 eq)
-
Solvent Modifier: Glacial Acetic Acid (0.5 – 1.0 eq) – Buffers basicity to prevent Cannizzaro side-reactions.
The Protocol
-
Setup: Equip a round-bottom flask with a Dean-Stark trap topped with a reflux condenser and a drying tube (CaCl2 or Drierite).
-
The Charge: Add reagents. Add Activated Molecular Sieves (4Å) directly into the reaction pot (approx. 10% w/v).
-
Why: Ammonium acetate generates water as it dissociates/reacts. Sieves scavenge this immediately.
-
-
The Drive: Heat to mild reflux (approx. 100°C).
-
Self-Validation (Visual):
-
Nitromethane forms a positive azeotrope with water (BP 83.6°C; ~88% NM / 12% H2O) [2].
-
Validation: You should see cloudy distillate condensing. As the reaction completes, the distillate will clear, indicating no further water generation.
-
-
Isolation: Upon completion (TLC monitoring), cool to 0°C. Fluorinated nitrostyrenes often crystallize directly. If not, pour into ice-cold water to "freeze" the equilibrium and precipitate the product.
Troubleshooting & Diagnostics (Q&A)
Category A: Reaction Stalling & Low Conversion
Q: My TLC shows a persistent spot for the intermediate nitroalcohol. Why won't it dehydrate?
A: The dehydration step (
-
Diagnosis: Your reaction temperature is likely too low, or the medium is too "wet," allowing the alcohol to exist in equilibrium.
-
Fix: Increase bath temperature to 105°C to ensure vigorous reflux. Add an additional 0.1 eq of Ammonium Acetate. Ensure the Dean-Stark trap is actually collecting liquid.
Q: I used "anhydrous" nitromethane, but the yield is <50%. Where is the water coming from? A: The catalyst itself. Ammonium acetate is hygroscopic. Furthermore, the reaction produces water.[1]
-
The Math: 1 mole of aldehyde produces 1 mole of water. On a 100g scale, you are generating ~12-15g of water. If this stays in the flask, it pushes the equilibrium to the left (Retro-Henry).
-
Fix: You must use a physical water removal method (Sieves or Azeotropic distillation) for scales >5g.
Category B: Impurity Profile (The "Black Tar" Scenario)
Q: The reaction mixture turned dark black/brown and I isolated a polymer. Why? A: Fluorinated nitrostyrenes are potent Michael Acceptors. In the presence of excess base and heat, they polymerize (anionic polymerization).
-
Cause: Too much base (catalyst) or insufficient Acetic Acid buffer.
-
Fix: Maintain the Ammonium Acetate:Acetic Acid ratio at 1:2. The acidic buffer neutralizes transient anionic species that trigger polymerization [3].
Q: I see a new spot on TLC that isn't product or starting material. A: Check for the Cannizzaro product (Fluorobenzyl alcohol + Fluorobenzoic acid).
-
Cause: Water + Strong Base.
-
Fix: Ensure the system is strictly anhydrous. Water is the nucleophile required for the Cannizzaro mechanism.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling moisture-induced failures.
Caption: Logic flow for diagnosing moisture-related failures in Henry Condensations.
Data: Solvent & Azeotrope Guide
Use this table to select the correct solvent system for water removal.
| Solvent | BP (°C) | Forms Azeotrope w/ H2O? | Azeotrope BP (°C) | Composition (% Solvent / % H2O) | Suitability for Fluorinated Nitrostyrenes |
| Nitromethane | 101.2 | Yes | 83.6 | 88.5 / 11.5 | Excellent (Reagent is the carrier) |
| Ethanol | 78.4 | Yes | 78.2 | 95.6 / 4.4 | Poor (Low temp, dissolves product too well) |
| Toluene | 110.6 | Yes | 85.0 | 80 / 20 | Good (For Dean-Stark, but requires solubility check) |
| Acetic Acid | 118.1 | No | N/A | N/A | Neutral (Good buffer, but requires sieves) |
References
-
Mechanism & Reversibility: L. Henry, Compt. Rend.1895 , 120, 1265.[2][3] (Foundational text on the reversibility of the Nitroaldol reaction).
- Azeotropic Data:CRC Handbook of Chemistry and Physics, 97th Edition.
-
Microwave vs. Conventional: R.S. Varma, et al., "Microwave-assisted Henry reaction: solventless synthesis of conjugated nitroalkenes," Tetrahedron Letters, 1997 , 38(29), 5131-5134.[3]
-
Fluorine Effects & Catalysis: Palomo, C., et al., "Enantioselective Henry Reactions under Dual Lewis Acid/Amine Catalysis," Angew. Chem. Int. Ed., 2005 , 44, 3881.[3]
Sources
Validation & Comparative
A Comparative Guide to FTIR Absorption Peaks for Nitro and Vinyl Groups in Fluorinated Benzenes
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of Vibrational Spectroscopy in Substituted Benzenes
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups resonate at characteristic frequencies, resulting in a unique spectral fingerprint. For substituted benzenes, the IR spectrum is a composite of vibrations arising from the aromatic ring itself and its substituents.
The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to a series of bands, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹.[2] The precise positions and intensities of these absorptions are highly sensitive to the nature and position of substituents on the ring.
The Dual Nature of Fluorine's Electronic Influence
Fluorine, being the most electronegative element, exerts a strong influence on the electronic distribution within a benzene ring.[3] This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+R or +M).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.
-
Resonance (Mesomeric) Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[4] This donation of electron density is most pronounced at the ortho and para positions.
While the inductive effect of fluorine is significantly stronger than its resonance effect, both must be considered to understand its impact on the vibrational frequencies of other substituents.[5]
Caption: Inductive vs. Resonance Effects of Fluorine on a Benzene Ring.
Comparative FTIR Analysis: Nitro Group (–NO₂)
The nitro group is a strong electron-withdrawing group, both inductively and through resonance. Its presence on a benzene ring significantly influences the ring's electron density and the vibrational frequencies of its own bonds. The most characteristic IR absorptions for the nitro group are its symmetric and asymmetric stretching vibrations.
In a non-fluorinated nitrobenzene, these peaks are typically found in the following regions:
-
Asymmetric N=O Stretch (νₐₛ): 1550–1475 cm⁻¹ (Strong)
-
Symmetric N=O Stretch (νₛ): 1360–1290 cm⁻¹ (Strong)
The introduction of fluorine to the benzene ring modulates these frequencies. The strong electron-withdrawing nature of fluorine, primarily through its inductive effect, tends to pull electron density away from the nitro group. This can lead to a slight strengthening of the N=O bonds and a shift to higher wavenumbers (a blue shift). However, the position of the fluorine atom relative to the nitro group is crucial.
| Compound | Asymmetric N=O Stretch (cm⁻¹) | Symmetric N=O Stretch (cm⁻¹) |
| Nitrobenzene | ~1520 | ~1347 |
| 1-Fluoro-2-nitrobenzene | ~1530 | ~1350 |
| 1-Fluoro-3-nitrobenzene | ~1530 | ~1350 |
| 1-Fluoro-4-nitrobenzene | ~1523 | ~1348 |
Data compiled from various sources, including the NIST WebBook and PubChem spectral databases.[6]
The data suggests that fluorine substitution generally results in a slight increase in the vibrational frequencies of the nitro group, consistent with the dominant electron-withdrawing inductive effect.
Comparative FTIR Analysis: Vinyl Group (–CH=CH₂)
The vinyl group, when attached to a benzene ring (forming styrene), exhibits a characteristic C=C stretching vibration. In styrene, this peak is typically observed around 1630 cm⁻¹.[7] The vinyl group is generally considered to be weakly electron-donating through resonance.
Fluorine substitution on the benzene ring of styrene also influences the C=C stretching frequency of the vinyl group. The strong inductive effect of fluorine withdraws electron density from the ring, which can, in turn, affect the conjugation of the vinyl group's π-system with the ring.
| Compound | C=C Stretch (cm⁻¹) |
| Styrene | ~1630 |
| o-Fluorostyrene | ~1630 |
| m-Fluorostyrene | Not readily available |
| p-Fluorostyrene | ~1632 |
Data compiled from various sources, including the PubChem spectral database.[8][9]
The available data for fluorostyrenes suggests that the effect of a single fluorine substitution on the C=C stretching frequency of the vinyl group is minimal. This is likely due to a combination of the opposing inductive and resonance effects, as well as the vinyl group's own electronic properties, resulting in a less pronounced net change in the C=C bond order compared to the nitro group.
Experimental Protocol for FTIR Analysis
This section outlines a standardized procedure for obtaining high-quality FTIR spectra of fluorinated benzene derivatives.
Sources
- 1. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluorostyrene | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
